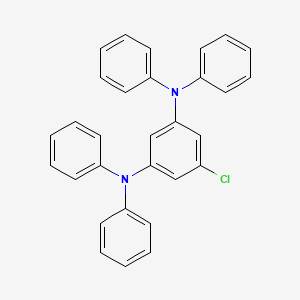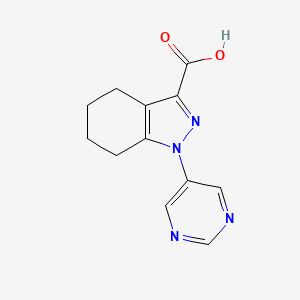
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety.
Vorbereitungsmethoden
The synthesis of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods may involve the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline-1,3-dione moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares the isoindoline-1,3-dione moiety but differs in its ester group.
N-isoindoline-1,3-diones: These compounds have a similar core structure but may have different substituents, leading to varied reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C20H22N2O6 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)prop-2-enoyl-methoxyamino]-3-methylpent-4-enoate |
InChI |
InChI=1S/C20H22N2O6/c1-6-12(3)16(20(26)28-7-2)22(27-5)17(23)13(4)21-18(24)14-10-8-9-11-15(14)19(21)25/h6,8-12,16H,1,4,7H2,2-3,5H3 |
InChI-Schlüssel |
JNDUAYXKYVWUJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C=C)N(C(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


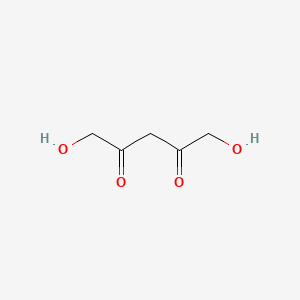
![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
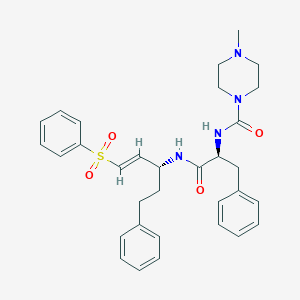

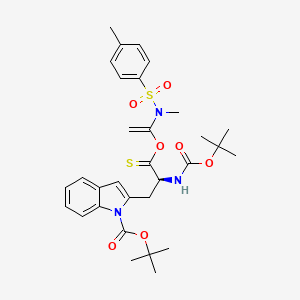
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
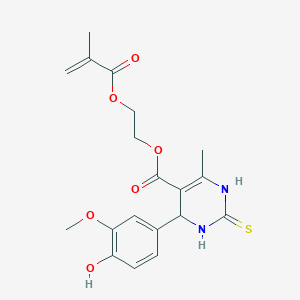
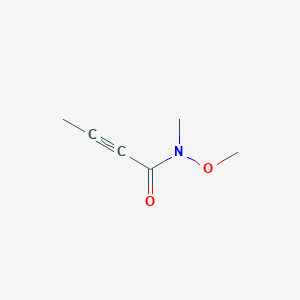
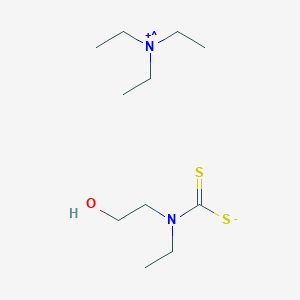
![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
